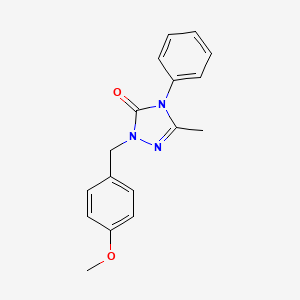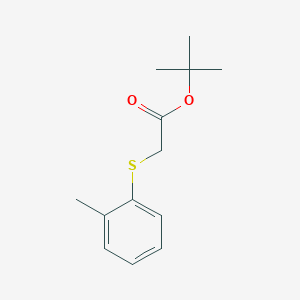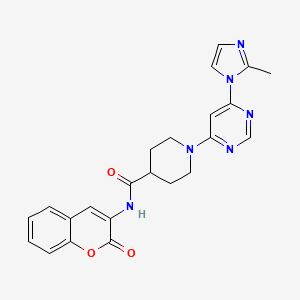
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound and related fluorenyl-protected amino acids involves chemoselective procedures that provide rapid and efficient methods for introducing the 9-phenyl-9-fluorenyl protecting group into amines, acids, alcohols, sulfonamides, amides, and thiols. These methods yield high efficiency and prevent racemization, crucial for maintaining the integrity of the amino acid's chiral center during peptide synthesis (Soley & Taylor, 2019).
Molecular Structure Analysis
The molecular structure of compounds within this class, including our compound of interest, is characterized by X-ray crystallography, spectroscopy, and quantum chemical calculations. These analyses reveal intricate details about the compound's geometry, intramolecular and intermolecular interactions, and the impact of these factors on stability and reactivity (Venkatesan et al., 2016).
Chemical Reactions and Properties
The chemical behavior of this compound is highlighted by its reactions with different chemical agents and under various conditions. For instance, the fluorenyl-protected amino acids demonstrate a broad spectrum of reactivity, enabling their use in a wide range of synthetic applications. These compounds have been shown to participate in multiple reaction pathways, demonstrating their versatility in organic synthesis (Weitzberg et al., 1991).
Physical Properties Analysis
The physical properties of fluorenyl-protected amino acids, such as solubility, melting points, and crystal structure, are essential for their practical application in synthesis. These properties are influenced by the molecular structure and the nature of substituents on the fluorenyl ring. Studies have provided insights into how these factors affect the compound's behavior in different environments, facilitating its use in peptide synthesis (Kim et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are crucial for understanding how these compounds can be utilized in synthetic pathways. The protective fluorenyl group's presence significantly impacts the compound's chemical behavior, making it a valuable tool in peptide synthesis and modification (Soley & Taylor, 2019).
科学的研究の応用
Synthesis of β-Amino Acids : The compound has been used in the successful synthesis of N-Fmoc-protected β-amino acids, a crucial step in peptide synthesis. This process involves the Arndt-Eistert homologation of N-Fmoc α-amino acids, leading to enantiomerically pure β-amino acids in high yield (Ellmerer-Müller et al., 1998).
Peptide Synthesis : It plays a significant role in the synthesis of peptides. For instance, it has been used in the enantioselective synthesis of phosphono-L-tyrosine, a new amino acid derivative, and its incorporation into biologically active peptides using the Fmoc strategy (Paladino et al., 1993).
Solid-Phase Peptide Synthesis : The compound has been used as a handle reagent for the solid-phase synthesis of peptide amides. It serves as a precursor for C-terminal amide synthesis and is recommended for use with thioanisole-mediated trimethylsilyl bromide in trifluoroacetic acid (Funakoshi et al., 1988).
Synthesis of β-Peptides : The compound is utilized in the preparation of N-Fmoc-protected β2-homoamino acids, useful for solid-phase syntheses of β-peptides. The preparation process involves diastereoselective amidomethylation and protective-group exchange (Šebesta & Seebach, 2003).
Self-Assembled Structures : Research has shown that Fmoc-modified amino acids, including this compound, can form self-assembled structures. These structures have potential applications in materials science and nanotechnology (Gour et al., 2021).
Synthesis of Sugar Amino Acids : It has been used in the preparation of N-Fmoc-protected sugar amino acids derived from neuraminic acids, leading to the efficient synthesis of oligomers (Gregar & Gervay-Hague, 2004).
Synthesis of Azatryptophan Analogs : The compound is used in the synthesis of differentially protected azatryptophan derivatives, which are important in peptide-based drug discovery (Nimje et al., 2020).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. Standard safety precautions should be taken when handling it, including the use of personal protective equipment.
将来の方向性
Future studies could aim to synthesize this compound and investigate its properties and potential applications. This could include exploring its reactivity, stability, and biological activity.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed. If you have access to such data or studies, I would be happy to help analyze them.
特性
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)22(13-23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOIPSCYWJDJNE-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

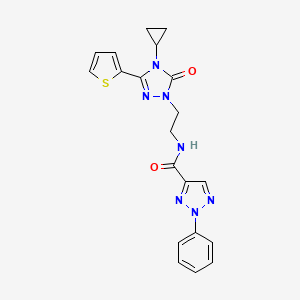
![4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2487702.png)
![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2487703.png)
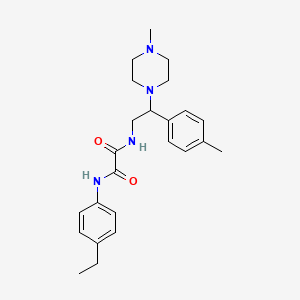
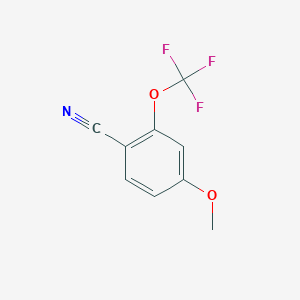
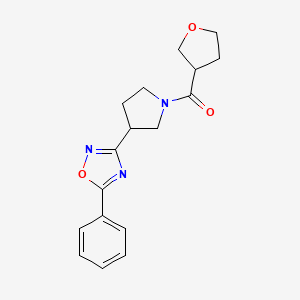
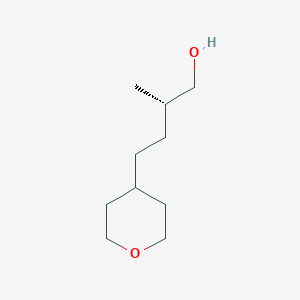
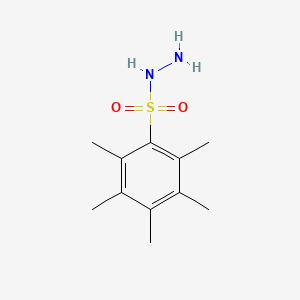
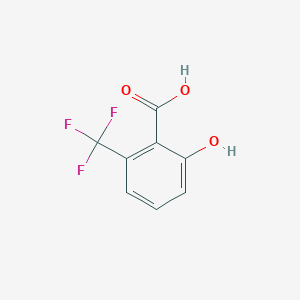
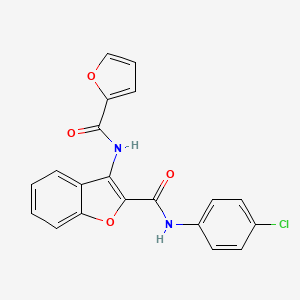
![4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2487720.png)
